molecular formula C10H7F3N2 B12071401 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile

Katalognummer: B12071401
Molekulargewicht: 212.17 g/mol
InChI-Schlüssel: HENOONYQMXNOPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7F3N2. It is known for its unique structural features, which include a trifluoromethyl group attached to a pyridine ring and a cyclopropane ring bonded to a carbonitrile group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 2-(trifluoromethyl)-4-pyridinecarboxaldehyde with a cyclopropane derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target molecules, contributes to its biological activity. The specific pathways involved depend on the context of its use in research or therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H7F3N2

Molekulargewicht

212.17 g/mol

IUPAC-Name

1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-5-7(1-4-15-8)9(6-14)2-3-9/h1,4-5H,2-3H2

InChI-Schlüssel

HENOONYQMXNOPG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C#N)C2=CC(=NC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.